molecular formula C10H18ClNO3 B2996988 Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2260937-51-5

Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2996988
CAS No.: 2260937-51-5
M. Wt: 235.71
InChI Key: SWMQDDYQKATENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic compound featuring a fused oxa-aza bicyclic system with a methyl ester group at position 3. Its molecular formula is C₁₀H₁₆ClNO₃ (calculated from structural analogs in and ). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting bacterial enzymes (e.g., Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase) .

Properties

IUPAC Name

methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMQDDYQKATENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260937-51-5
Record name methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor or intermediate. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride depends on its specific application. Generally, it may interact with biological targets through binding to receptors or enzymes, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to spirocyclic derivatives with modifications in heteroatom placement, functional groups, and ring substituents (Table 1).

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Functional Group Similarity Score* Key Applications References
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride - C₁₀H₁₆ClNO₃ Ester (COOCH₃) N/A Enzyme inhibitors, drug intermediates
1-Oxa-8-azaspiro[4.5]decane hydrochloride 3970-79-4 C₈H₁₄ClNO Amine 0.79 Building block for morpholine derivatives
1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride 2206610-69-5 C₈H₁₆ClNO₂ Alcohol (-OH) 0.71† Pharmaceutical intermediates
2-Oxa-7-azaspiro[4.5]decane hydrochloride 374795-37-6 C₈H₁₄ClNO Amine 0.94 Not specified
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride 374794-92-0 C₈H₁₂ClNO₂ Ketone (C=O) 0.78† Synthetic precursor
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride - C₁₀H₁₆ClNO₂S Thioether (S) N/A Research applications

*Similarity scores derived from Tanimoto coefficients in and .
†Estimated based on functional group differences.

Key Findings from Comparative Studies

Ketone-containing analogs (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride) exhibit reduced solubility in aqueous media but may offer stronger hydrogen-bonding interactions in enzyme active sites .

Heteroatom Positioning: Compounds with 2-oxa-7-aza configurations (CAS 374795-37-6) show higher structural similarity (0.94) but differ in pharmacological activity due to altered ring strain and electronic effects .

Synthetic Utility :

  • The target compound’s ester group allows facile hydrolysis to carboxylic acids, enabling modular derivatization, whereas alcohol or ketone analogs require more complex functionalization steps .

Research and Application Insights

  • Antimycobacterial Activity : Derivatives of 1-oxa-8-azaspiro[4.5]decane scaffolds, including the target compound, demonstrate promising activity against Mycobacterium tuberculosis. The ester group’s electron-withdrawing nature may enhance interactions with the enzyme’s hydrophobic pockets .
  • Structural Rigidity: Spirocyclic systems like 1-oxa-8-azaspiro[4.5]decane reduce conformational flexibility, improving metabolic stability compared to non-cyclic analogs (e.g., tetrahydrofuran-based amines in ) .

Biological Activity

Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClNO₂
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 2260937-51-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, binding to the active site of various enzymes, thereby modulating their activity. The precise mechanism can vary based on the target enzyme and the biological context in which the compound is applied .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of derivatives related to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited potent activity with IC₅₀ values in the low micromolar range:

CompoundCell LineIC₅₀ (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

These findings suggest that methyl 1-oxa-8-azaspiro[4.5]decane derivatives could serve as promising candidates for further development in cancer therapeutics .

Interaction with Receptors

Additionally, compounds within this class have shown potential as selective agonists for serotonin receptors, particularly the 5-HT1A receptor. This interaction could imply applications in treating mood disorders and anxiety-related conditions .

Case Studies

  • Anticancer Screening : In a systematic evaluation of various spirocyclic compounds, methyl 1-oxa-8-azaspiro[4.5]decane derivatives were tested for their efficacy against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, marking them as candidates for further preclinical studies.
  • Pain Management : Research has also explored the use of similar compounds in managing pain through modulation of fatty acid amide hydrolase (FAAH) activity. This pathway is crucial in pain signaling, suggesting that methyl 1-oxa-8-azaspiro derivatives could hold therapeutic value in treating chronic pain conditions .

Q & A

Q. Why do computational predictions (e.g., LogP) conflict with experimental partition coefficients?

  • Resolution :
  • Solvation Effects : Computational models may underestimate hydrogen-bonding interactions in aqueous phases. Validate with shake-flask experiments (octanol/water).
  • Ionization Correction : Adjust for pH-dependent ionization using Henderson-Hasselbalch calculations. Reference experimental pKa values from potentiometric titrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.